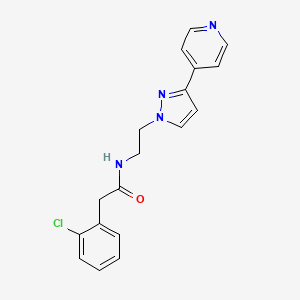

2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

This compound features a 2-chlorophenyl group attached to an acetamide backbone, with a pyridin-4-yl-substituted pyrazole moiety linked via an ethyl spacer. The 2-chlorophenyl group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the pyridinyl-pyrazole unit provides a planar heterocyclic system capable of π-π stacking and hydrogen bonding.

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c19-16-4-2-1-3-15(16)13-18(24)21-10-12-23-11-7-17(22-23)14-5-8-20-9-6-14/h1-9,11H,10,12-13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNLLIARKFIBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 2-chlorophenyl group. This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The final step involves the coupling of the pyrazole derivative with a pyridine derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a methoxy or cyano group.

Scientific Research Applications

Structure

The molecular structure includes:

- A chlorophenyl group which is known for its biological activity.

- A pyridine ring that contributes to the compound's pharmacological properties.

- A pyrazole moiety, which is often associated with anti-inflammatory and anti-cancer activities.

Pharmacological Applications

This compound has been explored for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Research indicates that compounds containing pyrazole and pyridine derivatives exhibit significant anticancer properties. Studies have shown that such compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Antimicrobial Properties : The presence of the chlorophenyl group enhances the antimicrobial activity of the compound. It has been tested against various bacterial strains, showing promising results as an antibacterial agent .

Biochemical Studies

The compound has been utilized in biochemical research to study its interaction with specific biological targets:

- Protein Kinase Inhibition : Research has demonstrated that derivatives of this compound can modulate protein kinase activity, which is crucial in cell signaling pathways associated with cancer progression .

- Receptor Binding Studies : The pyridine component allows for interaction with adenosine receptors, making it a candidate for studies related to neurological disorders such as epilepsy .

Synthesis of Novel Derivatives

The compound serves as a precursor in the synthesis of novel thieno[2,3-b]pyridines and other derivatives which are being investigated for enhanced biological activities. These derivatives have shown potential in treating conditions ranging from inflammation to metabolic disorders .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of 2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide on acute myeloid leukemia (AML) cells. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis at specific concentrations .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited considerable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Associated Activities

- Chlorophenyl Positional Isomerism: The target compound’s 2-chlorophenyl group contrasts with the 4-chloro-3-methoxyphenyl group in 1a ().

- Heterocyclic Moieties : Replacing the pyridinyl-pyrazole in the target compound with a pyridinyl-pyrimidine (as in 2e , ) alters electron distribution, affecting kinase selectivity. Pyrimidine’s nitrogen-rich system enhances hydrogen bonding but may reduce metabolic stability .

Biological Activity

The compound 2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a novel heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , and its structure includes a chlorophenyl group, a pyridinyl moiety, and a pyrazole ring, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antitumor Activity : Compounds with pyrazole scaffolds have shown significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : Many pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, thus reducing inflammation.

- Antimicrobial Effects : These compounds also display activity against bacterial and fungal pathogens.

The mechanisms through which This compound exerts its biological effects are primarily linked to:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and lipoxygenase.

- Interaction with Receptors : It is hypothesized that this compound interacts with G-protein-coupled receptors (GPCRs), influencing various signaling pathways associated with pain and inflammation.

Pharmacological Studies

A review of literature reveals several studies assessing the biological activity of pyrazole derivatives similar to the compound :

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Activity : A study demonstrated that pyrazole derivatives exhibited potent antiproliferative effects on MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

- Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models showed that pyrazole derivatives significantly reduced inflammation, suggesting potential for treating chronic inflammatory conditions .

- Antimicrobial Efficacy : Research indicated that certain pyrazole compounds demonstrated broad-spectrum antimicrobial activity, effectively inhibiting both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.